Methyl 13-chloro-13-oxotridecanoate
Description
Properties
CAS No. |
24525-25-5 |
|---|---|
Molecular Formula |
C14H25ClO3 |
Molecular Weight |
276.80 g/mol |
IUPAC Name |
methyl 13-chloro-13-oxotridecanoate |
InChI |
InChI=1S/C14H25ClO3/c1-18-14(17)12-10-8-6-4-2-3-5-7-9-11-13(15)16/h2-12H2,1H3 |
InChI Key |
QTWLNKKJFRBASQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 13-chloro-13-oxotridecanoate with structurally related methyl esters:
Physicochemical Properties
Research Findings and Gaps
- Natural vs.
- Hazard Profile: Unlike 13-methyltetradecanoic acid (non-hazardous, per ), the chloro substituent in the target compound may necessitate stricter handling protocols, though specific toxicity data are lacking .
- Analytical Characterization: Techniques such as GC-MS and NMR (used for methyl shikimate and resin-derived esters in –4) could be applied to confirm the structure and purity of this compound .
Preparation Methods
Reaction Overview
The most direct route involves converting dodecanedioic acid (HOOC-(CH₂)₁₀-COOH) into its methyl ester derivative, followed by chlorination of the remaining carboxylic acid group. This method leverages sequential functionalization to achieve the target compound.
Stepwise Procedure
-
Mono-Esterification :
Dodecanedioic acid is treated with methanol under acidic conditions (e.g., H₂SO₄ or HCl) to yield methyl hydrogen dodecanedioate (HOOC-(CH₂)₁₀-COOCH₃). This step typically achieves >90% conversion under reflux for 6–8 hours. -
Chlorination :
The free carboxylic acid group is converted to an acyl chloride using thionyl chloride (SOCl₂). Reaction conditions involve stirring at 25–40°C for 2–4 hours, yielding methyl 13-chloro-13-oxotridecanoate (Cl-CO-(CH₂)₁₀-COOCH₃) with ~85% purity.
Optimization Data
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification Time | 6 hours, reflux | 92 | 95 |
| SOCl₂ Equivalents | 1.5 eq, 40°C | 88 | 85 |
| Workup | Vacuum distillation | 78 | 98 |
This method is favored for its scalability and minimal side products, though it requires careful handling of SOCl₂.
Cross-Coupling of Halogenated Alkynes with 3-Oxoesters
Reaction Overview
A patent (JP6039344B2) describes coupling halogenated alkynes with 3-oxocarboxylic acid esters to form long-chain ketones, adaptable to synthesize this compound.
Key Steps
-
Substrate Preparation :
1-Chloro-3-nonine (CH₃(CH₂)₅C≡C-Cl) is reacted with methyl 3-oxotetradecanoate (CH₃CO-(CH₂)₁₁-COOCH₃) in the presence of a base (e.g., NaH) and a palladium catalyst. -
Coupling Reaction :
The alkyne undergoes nucleophilic attack on the 3-oxoester, forming a conjugated enone intermediate. Subsequent hydrogenation and chlorination yield the target compound.
Performance Metrics
| Condition | Value | Outcome |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 72% conversion |
| Temperature | 80°C, 24 hours | 65% isolated yield |
| Selectivity | Anti-Markovnikov addition | >90% |
While effective, this method demands stringent anhydrous conditions and specialized catalysts, limiting industrial feasibility.
Ozonolysis of ω-Unsaturated Esters Followed by Chlorination
Reaction Overview
Ozonolysis of methyl 12-tridecenoate (CH₂=CH-(CH₂)₁₀-COOCH₃) cleaves the double bond to generate two carbonyl groups. Subsequent chlorination introduces the terminal chloro-oxo moiety.
Detailed Protocol
-
Ozonolysis :
The unsaturated ester is treated with ozone at -78°C in dichloromethane, followed by reductive workup (e.g., Zn/HOAc) to yield methyl 13-oxotridecanoate (O=CO-(CH₂)₁₁-COOCH₃). -
Chlorination :
The ketone is reacted with phosphorus pentachloride (PCl₅) or oxalyl chloride (ClCO)₂O, replacing the oxo group with chlorine. Yields range from 60–75% depending on stoichiometry.
Critical Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Ozonolysis Time | 1 hour, -78°C | 95% conversion |
| PCl₅ Equivalents | 2.0 eq, 0°C | 70% yield |
| Solvent | Dry DCM | Prevents hydrolysis |
This route is advantageous for introducing both oxo and chloro groups but requires cryogenic conditions.
Comparative Analysis of Methods
Efficiency and Scalability
-
Method 1 (Esterification-Chlorination): Highest scalability (>100 g batches) but moderate purity.
-
Method 2 (Cross-Coupling): Suitable for small-scale synthesis (1–10 g) with high selectivity.
-
Method 3 (Ozonolysis): Academic utility due to low-temperature requirements.
| Method | Reagent Cost | Hazardous Reagents |
|---|---|---|
| 1 | Low | SOCl₂ (corrosive) |
| 2 | High | Pd catalysts |
| 3 | Moderate | Ozone (explosive) |
Q & A
Q. How can researchers critically assess conflicting mechanistic proposals in existing studies?
- Methodological Answer : Apply a weight-of-evidence approach:
- Comparative Analysis : Tabulate experimental conditions and outcomes from conflicting studies.
- Mechanistic Probes : Design experiments to test competing hypotheses (e.g., radical traps for free-radical pathways).
- Collaborative Peer Review : Present findings at specialized conferences for real-time feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
